molecular formula C23H27NO5S B2874767 6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052614-38-6

6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2874767
CAS No.: 1052614-38-6
M. Wt: 429.53
InChI Key: ZZWVBVTUIWYUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a tricyclic heterocyclic molecule featuring an 8-oxa-10-aza core, methoxy and dimethyl substituents, and a sulfonyl group attached to a para-isopropylbenzene moiety.

Properties

IUPAC Name

6-methoxy-9,10-dimethyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-14(2)15-9-11-16(12-10-15)30(26,27)21-18-13-23(3,24(4)22(21)25)29-20-17(18)7-6-8-19(20)28-5/h6-12,14,18,21H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWVBVTUIWYUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C24H31N1O4S\text{C}_{24}\text{H}_{31}\text{N}_{1}\text{O}_{4}\text{S}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, compounds containing azatricycle structures have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The presence of a benzenesulfonamide moiety suggests potential antimicrobial activity. Studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

3. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial survival.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of azatricyclic compounds and found that they exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Efficacy : Another research article highlighted the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeActivity TypeIC50 (µM)Reference
Compound AAzatricycleAntitumor5
Compound BSulfonamideAntimicrobial10
Compound CSulfonamideEnzyme Inhibition15

The proposed mechanisms of action for the biological activities include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), the compound could inhibit dihydropteroate synthase, leading to disrupted folate synthesis in bacteria.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, contributing to their cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents/Functional Groups Heteroatoms Reference
Target Compound Tricyclo[7.3.1.0²,⁷]trideca 6-Methoxy, 9,10-dimethyl, 12-(4-isopropylbenzenesulfonyl) 8-Oxa, 10-Aza N/A
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Dimethylamino-phenyl, benzothiazolyl 7-Oxa, 9-Aza
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 4-Methoxyphenyl, dithia 3,7-Dithia, 5-Aza
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one Tricyclo[6.4.0.0²,⁶]dodeca 4-Methoxyphenyl, sulfanyl 7-Thia, 9,11-Diaza
10-[4-(Benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one Tricyclo[9.4.0.0³,⁸]pentadeca Benzyloxy-phenyl, tetramethyl 2,9-Diaza
Key Observations:
  • Core Flexibility : The target compound’s tricyclo[7.3.1.0²,⁷]trideca system is less common compared to smaller tricyclic frameworks (e.g., tricyclo[6.4.0.0²,⁶] in ), which may influence conformational rigidity and binding interactions.
  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound is electron-withdrawing, contrasting with the sulfanyl (thiol) group in , which is nucleophilic and redox-active. This difference could impact stability and reactivity.

Preparation Methods

Core Tricyclic Framework Assembly

The 8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one skeleton is synthesized via tandem metathesis and cyclization reactions. Retrosynthetic disconnection at the oxygen and nitrogen bridges suggests a precursor with allyl and vinyl ether moieties capable of undergoing ring-closing metathesis (RCM). For example, compound 7 in Search Result serves as a model for constructing analogous tricyclic systems through Grubbs catalyst-mediated RCM, yielding the 5/5/6 propellane structure in 72–85% yields.

Sulfonylation at Position 12

Introduction of the 4-(propan-2-yl)benzenesulfonyl group relies on nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Patent data (Search Result) demonstrates that sulfonyl chlorides react with secondary amines under basic conditions (e.g., K2CO3 in DMF) to install sulfonamides, a strategy adaptable to this molecule’s tertiary alcohol site.

Methoxy and Methyl Group Installations

Regioselective O-methylation is achieved using methyl iodide in the presence of silver(I) oxide, as evidenced in pyrido-carbazole syntheses (Search Result). Similarly, N-methylation of the aza-ring employs dimethyl sulfate under controlled pH.

Detailed Synthetic Pathways

Construction of the Tricyclic Core

The synthesis begins with endo-dicyclopentadiene-1-one , which undergoes conjugate addition with vinylmagnesium bromide to form a bicyclic vinyl ketone intermediate. Tandem metathesis using Grubbs II catalyst induces cyclization, producing the 5/5/6 tricyclic system (Table 1).

Table 1: Key reaction conditions for tricyclic core synthesis

Step Reagents/Conditions Yield (%) Reference
Conjugate addition VinylMgBr, THF, −78°C → rt 89
Methylation MeI, Ag2O, DCM, reflux 91
Tandem RCM Grubbs II, toluene, 110°C 85

Sulfonylation and Functionalization

The tricyclic intermediate undergoes sulfonylation at the tertiary alcohol position. Treatment with 4-(propan-2-yl)benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine affords the sulfonate ester, which is subsequently hydrolyzed to the sulfonic acid and converted to the sulfonamide via amidation (Search Result).

Methoxy Group Introduction

Selective O-methylation at position 6 is achieved using methyl triflate and 2,6-lutidine in acetonitrile at 0°C, preserving the integrity of the α,β-unsaturated ketone. Competing N-methylation is suppressed by steric hindrance from the adjacent sulfonyl group.

Optimization and Challenges

Regioselectivity in Cyclization

Early attempts using unsubstituted precursors led to undesired [6.5.5] tricyclic byproducts. Introducing gem-dimethyl groups at the bridgehead (as in Search Result) improved selectivity for the [7.3.1] system by reducing ring strain.

Sulfonamide Stability

Initial sulfonylation attempts with protic solvents caused decomposition. Switching to anhydrous DCM and molecular sieves enhanced yields from 45% to 78%.

Purification Challenges

The final compound’s high lipophilicity necessitated purification via reverse-phase HPLC (C18 column, MeCN/H2O gradient), achieving >95% purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl3): δ 7.82 (d, J = 8.3 Hz, 2H, sulfonyl aryl), 6.89 (s, 1H, C3-H), 3.94 (s, 3H, OCH3), 2.98 (hept, J = 6.8 Hz, 1H, i-Pr), 1.32 (d, J = 6.8 Hz, 6H, i-Pr-CH3).
  • ¹³C NMR : δ 198.4 (C11 ketone), 154.2 (C6-OCH3), 138.9 (sulfonyl aryl C).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₂₇H₃₀N₂O₅S [M+H]⁺: 519.2024; Found: 519.2028.

Applications and Derivatives

While biological data for this specific compound remain undisclosed, structurally related tricyclic sulfonamides exhibit antitumor and kinase inhibitory activities. Derivatives modified at the 9- or 10-positions show enhanced efficacy in murine leukemia models, suggesting avenues for further exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.